(+)-Vinylboronic acid pinanediol ester Matteson Homologation Diastereoselectivity vs. Achiral Pinacol Vinylboronate
In the Matteson one-carbon homologation sequence, (+)-pinanediol vinylboronic ester undergoes insertion of a chloromethyl group using (dichloromethyl)lithium (LiCHCl₂) at −100 °C to afford the corresponding α-chloro boronic ester with >99% diastereoselectivity, yielding a single diastereomer [1]. In contrast, achiral pinacol vinylboronate (CAS 75927-49-0) cannot provide any stereochemical induction in the same homologation step, requiring subsequent resolution or chiral auxiliary introduction that reduces overall synthetic efficiency and increases cost [2]. The quantitative advantage of >99% de for the pinanediol ester translates to near-complete stereocontrol at the newly formed stereocenter, a critical requirement for the synthesis of enantiomerically pure α-aminoboronic acids and other chiral building blocks.
| Evidence Dimension | Diastereoselectivity in Matteson one-carbon homologation |
|---|---|
| Target Compound Data | >99% diastereomeric excess (single diastereomer observed) |
| Comparator Or Baseline | Achiral pinacol vinylboronate: no inherent stereocontrol (0% de without external chiral auxiliary) |
| Quantified Difference | >99% de improvement; achiral comparator provides no stereocontrol |
| Conditions | Matteson homologation with LiCHCl₂ in THF at −100 °C; pinanediol boronic ester substrate |
Why This Matters
For procurement in pharmaceutical asymmetric synthesis, >99% diastereoselectivity eliminates the need for costly chiral separations and ensures high enantiomeric purity in downstream intermediates, directly impacting production cost and regulatory compliance.
- [1] Matteson, D. S.; Sadhu, K. M.; Ray, R.; Jesthi, P. K.; Peterson, M. L.; Majumdar, D.; Tsai, D. J. S.; Hurst, G. D.; Erdik, E. Organoboranes: LI. Convenient procedures for the recovery of pinanediol in asymmetric synthesis via one-carbon homologation of boronic esters. Journal of Organometallic Chemistry, 1988. View Source
- [2] Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd ed.; Wiley-VCH, 2011. Chapter 1: Structure, Properties, and Preparation of Boronic Acid Derivatives. View Source
